2,4-dimethoxy-N-(4-nitrophenyl)benzamide
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Overview
Description
2,4-Dimethoxy-N-(4-nitrophenyl)benzamide is a compound belonging to the benzamide class, characterized by the presence of methoxy groups at the 2 and 4 positions of the benzene ring and a nitrophenyl group attached to the amide nitrogen. Benzamides are significant in both organic and biological chemistry due to their diverse applications, including pharmaceutical and industrial uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for benzamides often involve the direct condensation of carboxylic acids and amines. This process can be enhanced using catalysts such as diatomite earth immobilized with ionic liquids and zirconium chloride under ultrasonic irradiation, providing a green and efficient pathway .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethoxy-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-N-(4-nitrophenyl)benzamide: Similar structure with methoxy groups at the 2 and 3 positions.
N-(4-Methoxyphenyl)-2,4-dinitro-N-phenylbenzamide: Contains additional nitro groups and a methoxyphenyl group.
2-Iodo-N-methyl-N-(4-nitrophenyl)benzamide: Contains an iodine atom and a methyl group instead of methoxy groups
Uniqueness
2,4-Dimethoxy-N-(4-nitrophenyl)benzamide is unique due to the specific positioning of its methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H14N2O5 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-7-8-13(14(9-12)22-2)15(18)16-10-3-5-11(6-4-10)17(19)20/h3-9H,1-2H3,(H,16,18) |
InChI Key |
GKSSIVHJZBICRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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